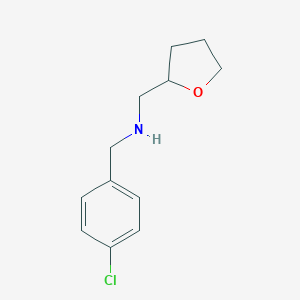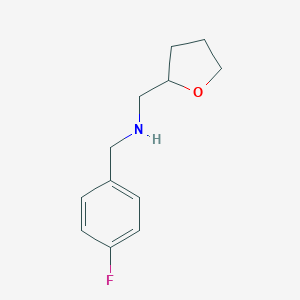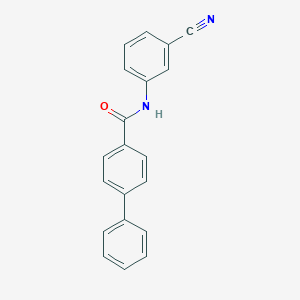
N-(3-Cyanophenyl)-4-phenyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyanophenyl)-4-phenyl-benzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as CPB and is a member of the benzamide family of compounds. CPB has a wide range of applications, particularly in the field of medicinal chemistry. In
Wirkmechanismus
The exact mechanism of action of CPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. CPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CPB has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. CPB is also stable under a wide range of conditions, making it easy to handle and store. However, CPB has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, CPB can be toxic at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on CPB. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of interest is the investigation of CPB's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of CPB and its potential for use in combination therapies for cancer and other diseases.
Synthesemethoden
CPB can be synthesized using a variety of methods. The most common method involves the reaction of 3-cyanophenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with an amine to form the final product, N-(3-Cyanophenyl)-4-phenyl-benzamide.
Wissenschaftliche Forschungsanwendungen
CPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. CPB has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
5320-08-1 |
|---|---|
Produktname |
N-(3-Cyanophenyl)-4-phenyl-benzamide |
Molekularformel |
C20H14N2O |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
N-(3-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23) |
InChI-Schlüssel |
OYJKUFGBFGDLQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
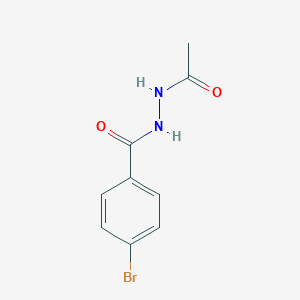
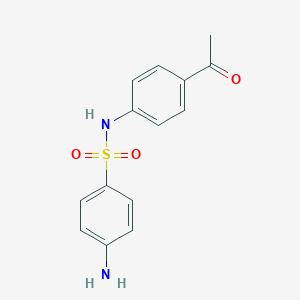



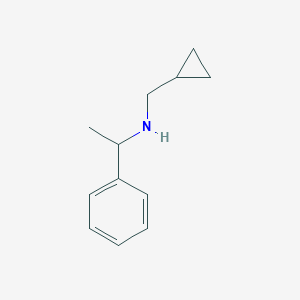
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)


